molecular formula C9H9ClF3N B2425338 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine CAS No. 1270349-21-7

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B2425338
CAS No.: 1270349-21-7
M. Wt: 223.62
InChI Key: FRTKYTPNAHAITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine (CAS: 1213108-25-8) is a valuable chiral chemical intermediate in pharmaceutical research, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs) targeting the central nervous system (CNS) . Its molecular structure, featuring a chloro and a trifluoromethyl group on the phenyl ring, is significant for drug design, as the trifluoromethyl group is known to enhance metabolic stability and improve the bioavailability of lead compounds . The chiral nature of this compound is critical for creating enantiomerically pure drugs, which helps in enhancing target efficacy and reducing potential side effects . Research into this compound and its enantiomers, such as the (R)-isomer, explores its application as a building block in developing potential therapeutics for conditions like chronic pain, neurodegenerative diseases, and as modulators of targets like the TRPA1 channel . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTKYTPNAHAITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270349-21-7
Record name 1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the conversion of the intermediate imine to the desired amine.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine has been investigated for its potential therapeutic effects in several areas:

Antitumor Activity

Recent studies indicate that this compound exhibits notable antitumor properties. For example, it has been evaluated against various cancer cell lines with significant findings:

CompoundCell LineIC50 (nM)Effect
This compoundHCT11650Inhibitory effect on tumor growth
This compoundKMS-12 BM1400Moderate potency

These results suggest that the compound may serve as a therapeutic agent in cancer treatment, particularly in xenograft models.

Neurological Applications

The compound's interaction with serotonin receptors has led to investigations into its use in treating neurological disorders. Its structural characteristics allow it to modulate neurotransmitter release, potentially aiding conditions such as epilepsy and mood disorders .

Synthetic Methodologies

Several synthetic routes have been developed to produce this compound with high purity. Common methods include:

  • Hydrolysis of Trifluoromethyl Compounds : This involves converting precursors through hydrolysis to yield the desired amine.
  • Reductive Amination : Utilizing borohydride reducing agents to achieve amination of ketones derived from trifluoromethyl compounds .

These synthetic approaches are essential for generating sufficient quantities of the compound for biological testing and application.

Fenfluramine Derivatives

This compound is structurally related to fenfluramine, a drug previously used as an appetite suppressant. Research has shown that modifications of fenfluramine can lead to compounds with improved safety profiles while retaining efficacy against conditions like Dravet Syndrome . The unique properties of the trifluoromethyl group in these derivatives may enhance their pharmacological profiles while minimizing adverse effects.

Anticonvulsant Activity

In studies focusing on anticonvulsant activity, derivatives of this compound demonstrated significant efficacy against seizure models. The modulation of serotonin receptors appears to play a crucial role in this activity, highlighting the compound's potential in treating severe epilepsy .

Mechanism of Action

The mechanism by which 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 1-[3-Chloro-4-fluorophenyl]ethanamine
  • 1-[3-Chloro-4-methylphenyl]ethanamine
  • 1-[3-Chloro-4-(trifluoromethyl)phenyl]propanamine

Uniqueness: 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical properties. These functional groups enhance its reactivity and binding affinity, making it more versatile compared to similar compounds.

Biological Activity

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine, also known as (R)-1-(3-chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center and contains a trifluoromethyl group, which is known to influence biological activity. Its molecular formula is C9H9ClF3N, and it exhibits properties that can be leveraged for therapeutic applications.

This compound is believed to exert its effects through various biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including tyrosinase (TYR), which is crucial in melanin biosynthesis. In vitro studies have demonstrated that derivatives with similar structures exhibit significant inhibitory activity against TYR, suggesting that this compound could be developed as a skin-whitening agent or for treating hyperpigmentation disorders .
  • Anticancer Activity : Research indicates that compounds bearing the trifluoromethyl group can exhibit antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that similar derivatives possess cytotoxic properties against human cancer cell lines like HCT-116 and PC-3 .

Biological Activity Data

The following table summarizes the biological activities and IC50 values for this compound and related compounds:

Compound NameBiological ActivityIC50 (μM)
This compoundTYR InhibitionTBD
Kojic Acid (Reference Compound)TYR Inhibition17.76
4-Fluorophenyl DerivativeTYR Inhibition0.19 - 1.72
1-(3-Amino-4-fluorophenyl)pyrrolidineAntiproliferative against HCT-116TBD

Note: TBD indicates that specific IC50 values for the compound are not yet determined in available literature.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antiproliferative Effects : In a study assessing various derivatives, compounds with structural similarities exhibited significant cytotoxicity against cancer cell lines. The introduction of the trifluoromethyl group was linked to enhanced lipophilicity and improved interaction with cellular targets .
  • In Vivo Studies : Animal models have shown that compounds similar to this compound can lead to reductions in tumor size when administered at specific dosages over an extended period .

Toxicity and Safety Profile

Preliminary assessments indicate that this compound may pose certain toxicity risks. Reports suggest it is harmful if swallowed and may cause skin irritation . Further toxicological studies are necessary to fully understand its safety profile before clinical applications.

Q & A

Q. Optimization strategies :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) .
  • Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to minimize side reactions .

How do researchers characterize the purity and structure of this compound?

Answer:
Basic characterization :

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), NH₂ protons (δ 1.3–1.6 ppm, broad) .
    • ¹³C NMR : CF₃ signal at δ 122–125 ppm (quartet, J = 32 Hz) .
  • HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), retention time ~8.2 minutes .

Q. Advanced methods :

  • X-ray crystallography to resolve stereochemistry (if chiral centers exist) .
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., [M+H]+ = 238.0543) .

What challenges arise in resolving stereochemistry during synthesis, and how are they addressed?

Answer :
Challenges :

  • Racemization during amination steps, especially under high temperatures .
  • Separation of enantiomers due to similar physicochemical properties.

Q. Solutions :

  • Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution with lipases .
  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) to isolate enantiomers .

How is the biological activity of this compound evaluated, and what contradictions exist between in vitro and in vivo studies?

Answer :
Assay design :

  • In vitro : Binding affinity to serotonin receptors (5-HT₂A/2C) via radioligand displacement assays (IC₅₀ values reported in nM range) .
  • In vivo : Behavioral studies in rodent models (e.g., forced swim test for antidepressant activity) .

Q. Contradictions :

  • High in vitro potency (IC₅₀ = 50 nM) may not translate to in vivo efficacy due to poor blood-brain barrier penetration. Mitigate via prodrug design (e.g., acetylated amine) .

How do computational methods aid in predicting target interactions?

Q. Answer :

  • Molecular docking (AutoDock Vina) to model binding to 5-HT₂A receptors, prioritizing poses with hydrogen bonds to Asp155 and π-π stacking with Phe339 .
  • Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .

What stability issues are observed under varying storage conditions?

Q. Answer :

  • Degradation pathways : Hydrolysis of the amine group in humid environments .
  • Stabilization : Store as a hydrochloride salt at –20°C under argon, with desiccants .

How can researchers address low yields in the final amination step?

Answer :
Common pitfalls :

  • Residual moisture deactivating catalysts (e.g., Pd in Buchwald-Hartwig reactions) → Use molecular sieves .
  • Competing side reactions (e.g., aryl halide reduction) → Optimize ligand-to-metal ratio (2:1 for XPhos:Pd) .

How does substitution at the phenyl ring influence pharmacological activity?

Q. Answer :

  • Trifluoromethyl group : Enhances lipophilicity (logP increases by ~1.5) and metabolic stability .
  • Chlorine at meta position : Prevents steric clashes in receptor binding pockets .
Substituent Effect Reference
CF₃ at para↑ Binding affinity
Cl at meta↓ Off-target activity

What analytical techniques differentiate this compound from structural analogs?

Q. Answer :

  • FT-IR : Unique C–F stretches at 1150–1250 cm⁻¹ .
  • LC-MS/MS : Fragmentation pattern (m/z 238 → 154 for CF₃ loss) .

How are impurities identified and controlled during synthesis?

Q. Answer :

  • Common impurities :
    • Unreacted 3-chloro-4-(trifluoromethyl)acetophenone (HPLC retention time = 10.5 minutes) .
    • N-alkylated by-products (e.g., dialkylamines).
  • Control : Gradient elution HPLC with UV detection at 254 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.